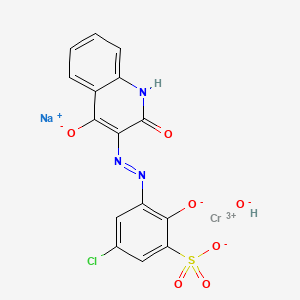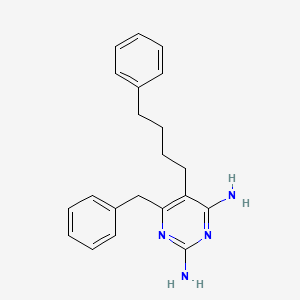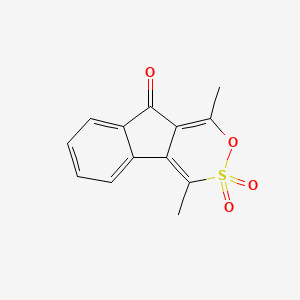![molecular formula C10H13N5O2 B12810619 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol CAS No. 136083-19-7](/img/structure/B12810619.png)
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an aminopurine moiety linked to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol typically involves the reaction of 6-aminopurine with an appropriate butenol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopurine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol involves its interaction with specific molecular targets. The aminopurine moiety allows the compound to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt various cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Aminopurin-9-yl)methoxy]ethylphosphonic acid
- 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol
- 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diamine
Uniqueness
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol is unique due to its butenol chain, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
136083-19-7 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(6-aminopurin-9-yl)methoxy]but-3-en-1-ol |
InChI |
InChI=1S/C10H13N5O2/c1-2-7(3-16)17-6-15-5-14-8-9(11)12-4-13-10(8)15/h2,4-5,7,16H,1,3,6H2,(H2,11,12,13) |
InChI Key |
NIHYKZSIAAAEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)OCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


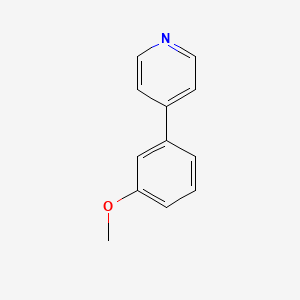

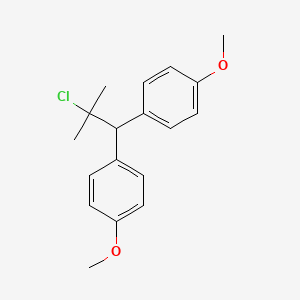
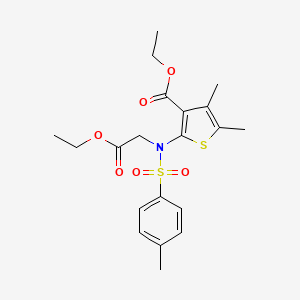
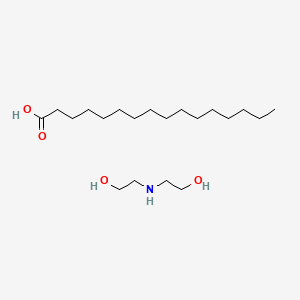

![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
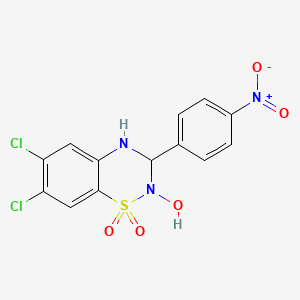
![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)

